Sitaxentan sodium
Overview
Description
Sitaxentan sodium is a highly selective endothelin-A receptor antagonist that was developed for the treatment of pulmonary arterial hypertension. It was marketed under the trade name Thelin by Encysive Pharmaceuticals until Pfizer acquired the company in 2008. due to concerns about liver toxicity, Pfizer voluntarily removed this compound from the market in 2010 .
Mechanism of Action
Target of Action
Sitaxsentan primarily targets the Endothelin-1 receptor (ET-A) and Endothelin-B (ET-B) receptors . These receptors are involved in the regulation of vasoconstriction, a process that narrows the blood vessels. Sitaxsentan has a higher affinity for ET-A than ET-B .
Mode of Action
Sitaxsentan acts as a competitive antagonist of endothelin-1 at the ET-A and ET-B receptors . Under normal conditions, the binding of endothelin-1 to these receptors causes pulmonary vasoconstriction. By blocking this interaction, Sitaxsentan effectively decreases pulmonary vascular resistance .
Biochemical Pathways
The primary biochemical pathway affected by Sitaxsentan involves the endothelin system . By blocking the action of endothelin-1 on the ET-A and ET-B receptors, Sitaxsentan negates the vasoconstrictive effects of endothelin, leading to a decrease in pulmonary vascular resistance .
Pharmacokinetics
Sitaxsentan exhibits a bioavailability of 70-100% . It is primarily metabolized in the liver through CYP2C9- and CYP3A4-mediated pathways . The drug is eliminated through renal (50 to 60%) and fecal (40 to 50%) routes . The half-life of Sitaxsentan is approximately 10 hours .
Result of Action
The primary result of Sitaxsentan’s action is a decrease in pulmonary vascular resistance . This is achieved by blocking the vasoconstrictive effects of endothelin-1, thereby alleviating symptoms associated with pulmonary arterial hypertension (PAH) .
Action Environment
The action of Sitaxsentan can be influenced by various environmental factors. For instance, the presence of liver disease can affect the drug’s metabolism, as it is primarily metabolized in the liver . Additionally, renal function can impact the drug’s elimination, as a significant portion of the drug is excreted renally .
Biochemical Analysis
Biochemical Properties
Sitaxsentan sodium interacts with endothelin-1 at the endothelin-A (ET-A) and endothelin-B (ET-B) receptors . Under normal conditions, endothelin-1 binding of ET-A or ET-B receptors causes pulmonary vasoconstriction . By blocking this interaction, Sitaxsentan sodium decreases pulmonary vascular resistance .
Cellular Effects
Sitaxsentan sodium has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Specifically, it blocks the binding of endothelin to its receptors, thereby negating endothelin’s deleterious effects .
Molecular Mechanism
The mechanism of action of Sitaxsentan sodium involves its role as a competitive antagonist of endothelin-1 at the endothelin-A (ET-A) and endothelin-B (ET-B) receptors . By blocking the interaction between endothelin-1 and these receptors, Sitaxsentan sodium decreases pulmonary vascular resistance .
Dosage Effects in Animal Models
In animal models of chronic hypoxia-induced pulmonary hypertension, oral Sitaxsentan sodium treatment prevented or reversed the condition . The effects of Sitaxsentan sodium can vary with different dosages, and high doses may lead to toxic or adverse effects .
Metabolic Pathways
Sitaxsentan sodium is metabolized in the liver by cytochrome P450 CYP2C9 and CYP3A4/5 isoenzymes . It is an inhibitor of CYP2C9 and, to a lesser extent, CYP2C19, CYP3A4/5, and CYP2C8 .
Preparation Methods
The preparation of sitaxentan sodium involves a common granulation procedure. The intragranular components are granulated in a fluid bed granulator, followed by milling, blending with the extragranular components, and compression. The tablet cores are then film-coated for moisture protection and taste masking .
Chemical Reactions Analysis
Sitaxentan sodium undergoes various chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, which may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions of this compound may involve reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: this compound can undergo substitution reactions, where functional groups are replaced by other groups.
Scientific Research Applications
Sitaxentan sodium has been extensively studied for its applications in various fields:
Chemistry: this compound is used as a reference compound in the study of endothelin receptor antagonists.
Biology: It is used in biological studies to understand the role of endothelin receptors in various physiological processes.
Medicine: this compound was primarily used for the treatment of pulmonary arterial hypertension. .
Comparison with Similar Compounds
Sitaxentan sodium belongs to a class of drugs known as endothelin receptor antagonists. Similar compounds include:
Bosentan: Another endothelin receptor antagonist used for the treatment of pulmonary arterial hypertension. Unlike this compound, bosentan is a non-selective endothelin receptor antagonist.
Ambrisentan: A selective endothelin-A receptor antagonist similar to this compound but with a different safety profile.
Macitentan: A dual endothelin receptor antagonist with a longer half-life compared to this compound
This compound is unique due to its high selectivity for endothelin-A receptors and its once-daily dosing regimen. its hepatotoxicity has limited its clinical use .
Properties
CAS No. |
210421-74-2 |
---|---|
Molecular Formula |
C18H15ClN2NaO6S2 |
Molecular Weight |
477.9 g/mol |
IUPAC Name |
sodium;(4-chloro-3-methyl-1,2-oxazol-5-yl)-[2-[2-(6-methyl-1,3-benzodioxol-5-yl)acetyl]thiophen-3-yl]sulfonylazanide |
InChI |
InChI=1S/C18H15ClN2O6S2.Na/c1-9-5-13-14(26-8-25-13)7-11(9)6-12(22)17-15(3-4-28-17)29(23,24)21-18-16(19)10(2)20-27-18;/h3-5,7,21H,6,8H2,1-2H3; |
InChI Key |
HRFIVLUXADNCHX-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC2=C(C=C1CC(=O)C3=C(C=CS3)S(=O)(=O)[N-]C4=C(C(=NO4)C)Cl)OCO2.[Na+] |
SMILES |
CC1=CC2=C(C=C1CC(=O)C3=C(C=CS3)S(=O)(=O)[N-]C4=C(C(=NO4)C)Cl)OCO2.[Na+] |
Canonical SMILES |
CC1=CC2=C(C=C1CC(=O)C3=C(C=CS3)S(=O)(=O)NC4=C(C(=NO4)C)Cl)OCO2.[Na] |
Appearance |
Solid powder |
210421-74-2 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
TBC-11251; TBC11251; TBC 11251; TBC-11251 sodium salt, Thelin; Sitaxentan sodium |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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